molecular formula C10H13NO3S B119129 1-Tosylazetidin-3-OL CAS No. 154010-96-5

1-Tosylazetidin-3-OL

Cat. No. B119129
M. Wt: 227.28 g/mol
InChI Key: GDXKSMNNDKYNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tosylazetidin-3-ol is a chemical compound with the CAS Number: 154010-96-5. Its molecular weight is 227.28 and its IUPAC name is 1-[(4-methylphenyl)sulfonyl]-3-azetidinol .


Molecular Structure Analysis

The molecular formula of 1-Tosylazetidin-3-ol is C10H13NO3S . The InChI code is 1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

1-Tosylazetidin-3-ol has a molecular weight of 227.28 .

Scientific Research Applications

Improved Synthesis Techniques

1-Tosylazetidin-3-OL and its derivatives are involved in improved synthesis processes. For instance, an efficient multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a pharmaceutically important compound, was developed to minimize impurities and effectively scale up production. This process achieved a high yield (80%) and high purity (99.3 area %), without requiring chromatography (Reddy et al., 2010).

Mass Spectral Analysis

Mass spectra studies have been conducted on compounds related to 1-Tosylazetidin-3-OL, such as 1,3-diarylazetidin-3-ols. These studies help in understanding the fragmentation pathways and the stability of ions in these compounds, which is crucial for their use in various applications (Clark & Hill, 1976).

Synthesis of Related Compounds

There has been research into the synthesis of related compounds, such as 3-amino-1-benzhydrylazetidine, using 1-benzhydrylazetidin-3-ol. Such studies contribute to the development of new synthesis methods and the understanding of chemical reactions involving these compounds (Li et al., 2006).

Structural and Functional Derivatives

Research on azetidines, a group that includes 1-Tosylazetidin-3-OL, has explored the creation of functional derivatives. This includes studies on the reaction of different azetidine compounds with various chemicals to produce new derivatives with potential applications (Chen et al., 1967).

Biochemical Applications

Studies have also explored the biochemical properties of related azetidine compounds, such as their potential as antitumor agents. This research is indicative of the broader application potential of 1-Tosylazetidin-3-OL and its derivatives in medical and biochemical research (Greene et al., 2016).

Safety And Hazards

The safety data sheet for 1-Tosylazetidin-3-ol suggests handling it in a well-ventilated place, wearing suitable protective clothing, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8-2-4-10(5-3-8)15(13,14)11-6-9(12)7-11/h2-5,9,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXKSMNNDKYNMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosylazetidin-3-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Tosylazetidin-3-OL
Reactant of Route 2
1-Tosylazetidin-3-OL
Reactant of Route 3
Reactant of Route 3
1-Tosylazetidin-3-OL
Reactant of Route 4
1-Tosylazetidin-3-OL
Reactant of Route 5
Reactant of Route 5
1-Tosylazetidin-3-OL
Reactant of Route 6
Reactant of Route 6
1-Tosylazetidin-3-OL

Citations

For This Compound
7
Citations
Y Dejaegher, NM Kuz'menok, AM Zvonok… - Chemical …, 2002 - ACS Publications
… Also chromium trioxide in acetic acid has been used with great success in the conversion of 1-tosylazetidin-3-ol 19 into 1-tosylazetidin-3-one 20 (Scheme 4). …
Number of citations: 136 pubs.acs.org
Suraj, KCK Swamy - The Journal of Organic Chemistry, 2022 - ACS Publications
… The reaction of 3ba/3bd with m-CPBA surprisingly led only to the corresponding 1-tosylazetidin-3-ol 9 (yield 70%). An earlier report for the synthesis of 1-tosylazetidin-3-ol had used …
Number of citations: 3 pubs.acs.org
M Ruggeri - 2020 - etheses.dur.ac.uk
By the late ‘90s flow chemistry had established itself as a powerful tool for organic synthesis in academia and had started to progressively attracted the interest of the industry due to the …
Number of citations: 4 etheses.dur.ac.uk
IG Logvinenko, IS Kondratov, SO Pridma… - Journal of Fluorine …, 2022 - Elsevier
… and concentrated under reduced pressure giving 1-tosylazetidin-3-ol which was used for the … To a mixture of intermediate 1-tosylazetidin-3-ol (4.54 g, 20 mmol) and Bu 4 NHSO 4 (0.55 g…
Number of citations: 2 www.sciencedirect.com
RC Raclea, P Natho, LAT Allen, AJP White… - The Journal of …, 2020 - ACS Publications
A silver-mediated synthesis of α-amino ketones via the oxidative deconstruction of azetidinols has been developed using a readily scalable protocol with isolated yields up to 80%. The …
Number of citations: 10 pubs.acs.org
M Ruggeri, AW Dombrowski, SW Djuric… - The Journal of …, 2020 - ACS Publications
… Methanesulfonyl chloride (1.5 mL) was added, dropwise, to a solution of 3,3-(4-methyl)-1-tosylazetidin-3-ol (4.0 g) and N,N-diisopropylethylamine (3.5 mL) in DCM (100 mL) at 0 C The …
Number of citations: 12 pubs.acs.org
AI Alfano, M Brindisi, H Lange - Green Chemistry, 2021 - pubs.rsc.org
… 3-(4-Chlorophenyl)-1-tosylazetidin-3-ol was used for product formation on a 100 mmol scale using the optimised set-up, providing 20.3 g (60%) of the target azetidine prior to …
Number of citations: 35 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.